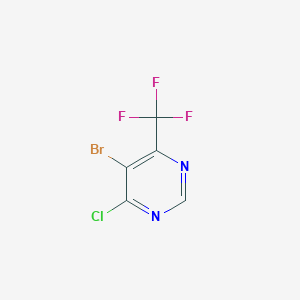

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

描述

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyrimidine ring

属性

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation of 4-Chloro-6-(trifluoromethyl)pyrimidine

- The most common method to prepare 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine involves the bromination of 4-chloro-6-(trifluoromethyl)pyrimidine.

- This reaction is typically conducted by treating 4-chloro-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst.

- The reaction is performed in an organic solvent such as dichloromethane or chloroform.

- Temperature is maintained between 0°C and 25°C to control the reaction rate and selectivity.

- The catalyst may include Lewis acids or other halogenation promoters to enhance regioselectivity and yield.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-6-(trifluoromethyl)pyrimidine |

| Brominating Agent | Bromine (Br2) |

| Catalyst | Suitable halogenation catalyst |

| Solvent | Dichloromethane or chloroform |

| Temperature | 0–25 °C |

| Reaction Time | Controlled to optimize yield |

- The selective bromination occurs at the 5-position of the pyrimidine ring, yielding this compound.

- The reaction typically affords high purity product suitable for further synthetic applications without extensive purification.

Industrial Production Considerations

- Industrial-scale synthesis employs automated reactors or continuous flow systems to ensure precise control over reaction parameters such as temperature, reagent addition rate, and mixing.

- Continuous flow reactors improve heat transfer and reaction uniformity, enhancing yield and reproducibility.

- Large-scale halogenation processes emphasize safety due to the hazardous nature of bromine and halogenated solvents.

- Post-reaction workup involves quenching excess bromine, solvent extraction, washing, drying, and crystallization or distillation to isolate the product.

Alternative Synthetic Routes and Related Transformations

While direct bromination of 4-chloro-6-(trifluoromethyl)pyrimidine is the primary route, related literature describes analogous halogenation and functionalization strategies on pyrimidine derivatives that inform the preparation of this compound:

Halogenation of Pyrimidin-2-ol Derivatives:

- A modified procedure involves bromination of 4-(trifluoromethyl)pyrimidin-2-ol using bromine in acetic acid with potassium acetate at 80°C for 2 hours.

- Subsequent treatment with phosphoryl chloride (POCl3) and catalytic dimethylformamide (DMF) at 80°C converts the hydroxyl group to a chloro substituent, yielding 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine as a volatile oil.

- This method highlights the utility of sequential halogenation and chlorination steps on pyrimidine rings bearing trifluoromethyl groups.

Nucleophilic Substitution Reactions:

- The halogen atoms (bromine and chlorine) in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

- Typical nucleophilic substitution reagents include sodium methoxide, potassium thiolate, or primary amines.

- Reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate substitution.

Reagents and Conditions for Key Transformations

| Transformation | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine, catalyst, dichloromethane/chloroform, 0–25°C | Selective 5-position bromination |

| Chlorination (hydroxy to chloro) | POCl3, catalytic DMF, 80°C | Converts pyrimidin-2-ol to 2-chloro |

| Nucleophilic Substitution | NaOMe, KSR, primary amines; DMSO or DMF; elevated temp | Substitution of halogens by nucleophiles |

| Oxidation | H2O2 or KMnO4 under acidic/basic conditions | Formation of oxidized derivatives |

| Reduction | LiAlH4 or NaBH4 under anhydrous conditions | Functional group modifications |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|---|

| Direct Bromination | 4-Chloro-6-(trifluoromethyl)pyrimidine | Br2, catalyst, CH2Cl2 or CHCl3, 0–25°C | High | Most common industrial method |

| Bromination + Chlorination | 4-(Trifluoromethyl)pyrimidin-2-ol | Br2, KOAc, AcOH 80°C; then POCl3, DMF 80°C | ~91% (chlorination step) | Two-step halogenation with isolation of intermediate |

| Nucleophilic Substitution | This compound | NaOMe, amines, DMSO/DMF, elevated temp | Variable | Used for derivative synthesis |

Research Findings and Practical Insights

- The bromination reaction is highly regioselective due to the electronic effects of the trifluoromethyl and chloro substituents on the pyrimidine ring.

- Controlled temperature and catalyst choice are critical for minimizing side reactions such as polybromination or decomposition.

- The presence of the trifluoromethyl group enhances the compound's lipophilicity and chemical stability, making it a valuable intermediate in medicinal chemistry.

- Industrial processes benefit from continuous flow technology to improve safety and scalability.

- Subsequent functionalization via nucleophilic substitution allows the synthesis of a wide range of derivatives with potential pharmaceutical and agrochemical applications.

科学研究应用

Pharmaceutical Applications

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of inhibitors targeting specific enzymes and receptors.

Enzyme Inhibitors

One notable application is its role in the synthesis of inhibitors for branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism. Compounds derived from this compound have shown promise in targeting these enzymes, potentially leading to novel treatments for metabolic disorders .

Anticancer Agents

Research indicates that derivatives of this compound can act as anticancer agents by inhibiting pathways involved in tumor growth. For instance, certain analogs have been designed to target phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them effective in crop protection.

Herbicides

The compound has been incorporated into herbicides that are effective against a wide range of weeds. The presence of halogen atoms increases the stability and efficacy of these agrochemicals, allowing for lower application rates while maintaining effectiveness .

Insecticides

Additionally, derivatives of this compound are being investigated for their insecticidal properties. These compounds disrupt essential biological processes in pests, providing an environmentally friendly alternative to traditional insecticides .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the pyrimidine ring can significantly impact the pharmacological properties of these compounds.

Modifications and Their Effects

Research has demonstrated that substituents at various positions on the pyrimidine ring can enhance or diminish activity against specific biological targets. For example, adding methyl or fluorine groups at certain positions has been found to improve binding affinity and selectivity .

作用机制

The mechanism of action of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

相似化合物的比较

- 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

- 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

- 5-Bromo-4-chloro-6-(trifluoromethyl)benzene

Uniqueness: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

生物活性

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with bromine, chlorine, and a trifluoromethyl group. The molecular formula is with a molecular weight of approximately 228.5 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl substituents enhance binding affinity to these targets, leading to modulation of their activity. For instance, this compound has been reported to inhibit certain kinases and proteases, disrupting cellular processes such as signal transduction and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potent inhibitory effects on various cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines like MCF10A .

- Mechanism : The compound induces apoptosis and inhibits cell proliferation by affecting key signaling pathways associated with cancer progression .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics like spectinomycin in certain assays . This selectivity suggests potential for developing targeted therapies against specific bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of Matrix Metalloproteinases (MMPs) : Research has indicated that this compound can inhibit MMP-2 and MMP-9, which are involved in cancer metastasis. This suggests a potential role in preventing tumor spread .

- Pharmacokinetics : A study on the pharmacokinetic properties highlighted that the compound possesses favorable absorption characteristics, making it suitable for further development as a therapeutic agent .

- Comparative Studies : In comparative analyses with known anticancer agents like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity indices and efficacy against cancer cells, indicating its potential as a more effective treatment option .

Data Summary Table

| Biological Activity | Cell Line/Pathogen | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Strong inhibition of proliferation |

| Antimicrobial | Chlamydia | Superior to spectinomycin | Selective activity |

| MMP Inhibition | MMP-2 / MMP-9 | Not specified | Potential role in preventing metastasis |

常见问题

Q. What established synthetic routes are available for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution reactions. For example, halogen exchange using bromine sources (e.g., NBS) under Pd-catalyzed conditions can introduce bromine at the 5-position, while chlorination may involve POCl₃ or SOCl₂. Key factors include:

- Temperature : Higher temperatures (80–120°C) improve reaction kinetics but may risk decomposition .

- Catalysts : Pd(OAc)₂ or CuI enhances regioselectivity in cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity >95% .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Halogenation | Pd(OAc)₂ | 80 | 65 | 98 | |

| Nucleophilic Substitution | CuI | 120 | 72 | 95 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, particularly for halogen and trifluoromethyl group positions .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm), while ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 279.92 [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic bromine at C5) and predict reaction pathways (e.g., Suzuki coupling) .

- Molecular Dynamics (MD) : Simulates solvent effects on stability, showing polar aprotic solvents (DMF) enhance solubility .

- Validation : Cross-check computational results with experimental kinetics (e.g., rate constants for halogen displacement) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for reaction mechanisms involving this compound?

- Methodological Answer :

- Iterative Experimentation : Adjust reaction parameters (e.g., solvent polarity, catalyst loading) to align observed yields with DFT-predicted activation energies .

- Multi-Technique Validation : Combine NMR, HPLC, and in-situ IR to monitor intermediate formation .

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., HPLC calibration) .

Q. How do electronic effects of substituents (Br, Cl, CF₃) influence the compound’s participation in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) deactivates the pyrimidine ring, slowing nucleophilic attacks but stabilizing intermediates in Pd-catalyzed couplings.

- Steric vs. Electronic Balance : Chlorine at C4 directs electrophilic substitution to C5, while bromine enhances oxidative addition in cross-coupling .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at C5-Br than C4-Cl due to lower steric hindrance .

Q. What methodologies study the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- In Vitro Assays : Fluorescence polarization or SPR measures binding affinity to kinases or DNA helicases .

- X-ray Crystallography : Resolves binding modes (e.g., halogen bonds between Br and protein backbone) .

- Molecular Docking : Predicts binding pockets using AutoDock Vina, validated by mutagenesis studies .

Handling and Stability

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。